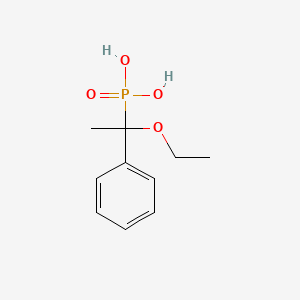
(1-Ethoxy-1-phenylethyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethoxy-1-phenylethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to an ethoxy and phenylethyl group
Preparation Methods
The synthesis of (1-Ethoxy-1-phenylethyl)phosphonic acid can be achieved through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (using hydrochloric acid) or via the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Industrial production methods may involve large-scale reactions using these or similar procedures to ensure high yield and purity.
Chemical Reactions Analysis
(1-Ethoxy-1-phenylethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the phosphonic acid group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to various substituted products. Common reagents used in these reactions include oxidizing agents like sodium dichromate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-Ethoxy-1-phenylethyl)phosphonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Ethoxy-1-phenylethyl)phosphonic acid involves its interaction with molecular targets such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
(1-Ethoxy-1-phenylethyl)phosphonic acid can be compared with other similar compounds such as:
Phosphonic acids: Compounds with similar phosphonic acid groups but different substituents.
Phosphinates: Compounds with a similar phosphorus center but different functional groups.
Phosphonates: Compounds with similar phosphorus-oxygen bonds but different organic groups attached. The uniqueness of this compound lies in its specific combination of ethoxy and phenylethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
89561-54-6 |
|---|---|
Molecular Formula |
C10H15O4P |
Molecular Weight |
230.20 g/mol |
IUPAC Name |
(1-ethoxy-1-phenylethyl)phosphonic acid |
InChI |
InChI=1S/C10H15O4P/c1-3-14-10(2,15(11,12)13)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H2,11,12,13) |
InChI Key |
LRSDZHBCEMMXEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C1=CC=CC=C1)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


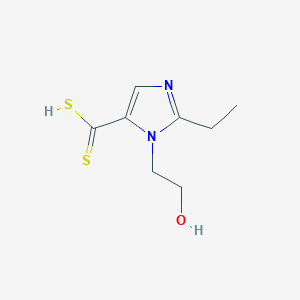
![7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid](/img/structure/B14379111.png)
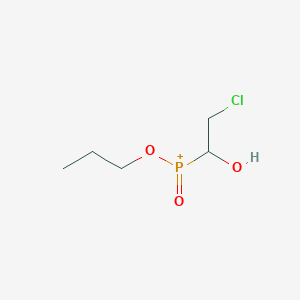
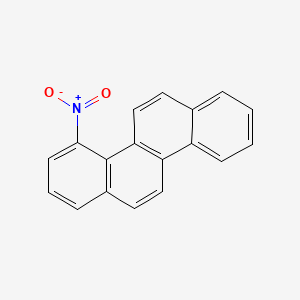
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine](/img/structure/B14379128.png)
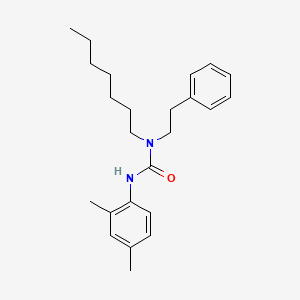
![1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one](/img/structure/B14379143.png)
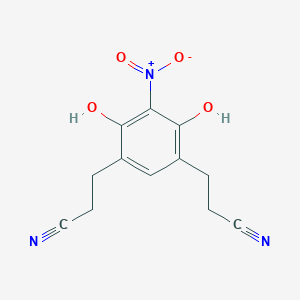

![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea](/img/structure/B14379165.png)
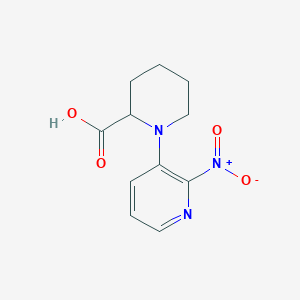


![methyl 8-[(2S,3S)-1-(benzenesulfonyl)-3-octylaziridin-2-yl]octanoate](/img/structure/B14379208.png)
